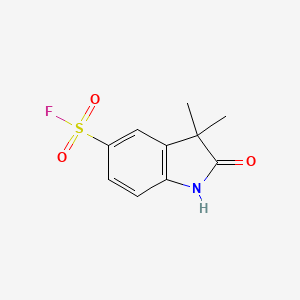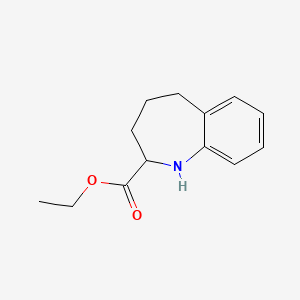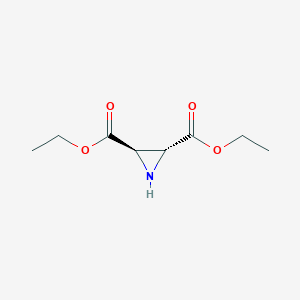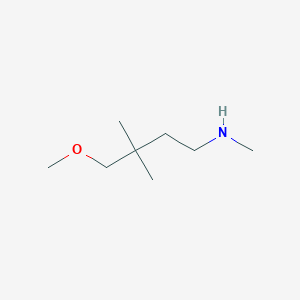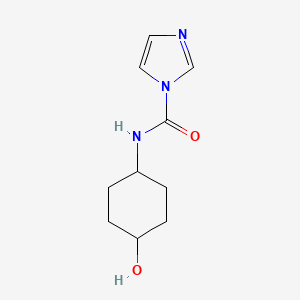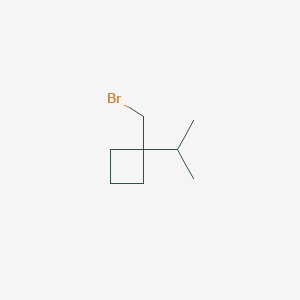
1-(Bromomethyl)-1-(propan-2-yl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(propan-2-yl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and an isopropyl group
Synthetic Routes and Reaction Conditions:
Bromination of 1-(Methyl)-1-(propan-2-yl)cyclobutane:
Industrial Production Methods:
- Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production.
Types of Reactions:
-
Nucleophilic Substitution:
Reagents: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN), or sodium thiolate (NaSR).
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Products: Substitution of the bromine atom with the nucleophile, forming compounds like azides, nitriles, or thiols.
-
Elimination Reactions:
Reagents: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Conditions: Elevated temperatures in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Products: Formation of alkenes through the elimination of hydrogen bromide (HBr).
-
Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Acidic or basic conditions depending on the oxidizing agent used.
Products: Formation of alcohols, ketones, or carboxylic acids depending on the degree of oxidation.
Scientific Research Applications
1-(Bromomethyl)-1-(propan-2-yl)cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(propan-2-yl)cyclobutane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(Chloromethyl)-1-(propan-2-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(methyl)cyclobutane: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: 1-(Bromomethyl)-1-(propan-2-yl)cyclobutane is unique due to the presence of both a bromomethyl group and an isopropyl group on the cyclobutane ring
Properties
Molecular Formula |
C8H15Br |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
1-(bromomethyl)-1-propan-2-ylcyclobutane |
InChI |
InChI=1S/C8H15Br/c1-7(2)8(6-9)4-3-5-8/h7H,3-6H2,1-2H3 |
InChI Key |
HIQAFHBNFRZBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dioxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B13178951.png)
![Ethyl[(3-methoxycyclobutyl)methyl]amine](/img/structure/B13178965.png)
![3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13178977.png)
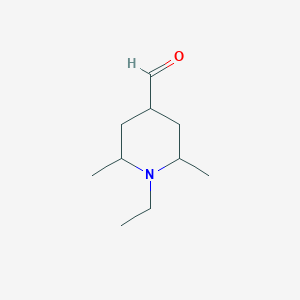

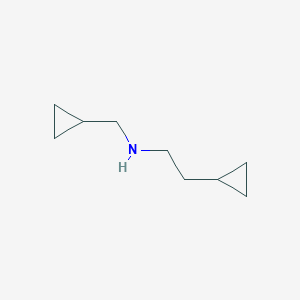
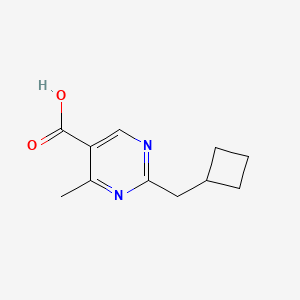
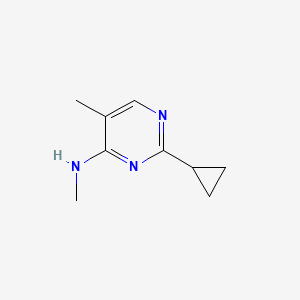
![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
